silyl}methyl)dimethylsilane CAS No. 63794-51-4](/img/structure/B14501167.png)
Chloro({[(dichloroboranyl)methyl](dimethyl)silyl}methyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane is a complex organosilicon compound that features both boron and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane typically involves the reaction of dichloroborane with a suitable silane precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain a product that meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boron and silicon oxides.
Reduction: Reduction reactions can lead to the formation of different organosilicon and organoboron compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield boron and silicon oxides, while substitution reactions can produce a variety of functionalized organosilicon and organoboron compounds .
Scientific Research Applications
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the development of new biomaterials and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of therapeutic agents.
Mechanism of Action
The mechanism by which Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane exerts its effects involves interactions with various molecular targets. The boron and silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex molecular structures. These interactions are crucial for its applications in organic synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organosilicon and organoboron compounds, such as:
- Dichlorodimethylsilane
- Chlorotrimethylsilane
- Dichloromethylsilane
Uniqueness
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane is unique due to the presence of both boron and silicon atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds that contain only one of these elements. Its ability to form stable bonds with various elements makes it a versatile reagent in organic synthesis and materials science .
Properties
CAS No. |
63794-51-4 |
|---|---|
Molecular Formula |
C6H16BCl3Si2 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
chloro-[[dichloroboranylmethyl(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C6H16BCl3Si2/c1-11(2,5-7(8)9)6-12(3,4)10/h5-6H2,1-4H3 |
InChI Key |
BMRSLHSYRCZWIY-UHFFFAOYSA-N |
Canonical SMILES |
B(C[Si](C)(C)C[Si](C)(C)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



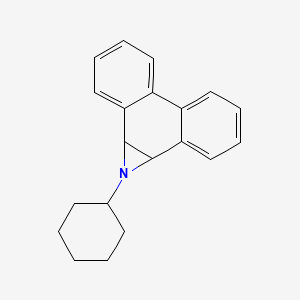
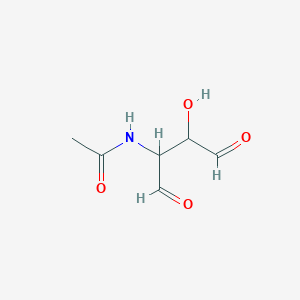
![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
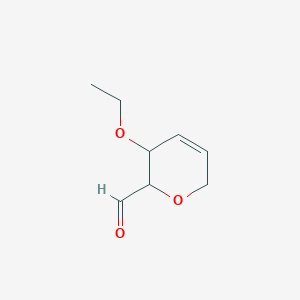
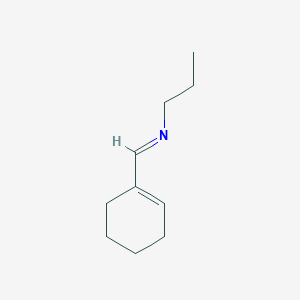
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
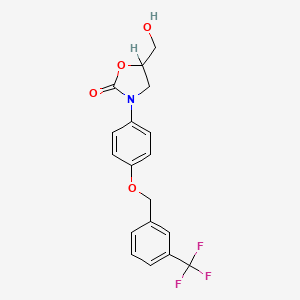
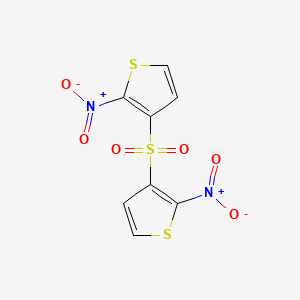
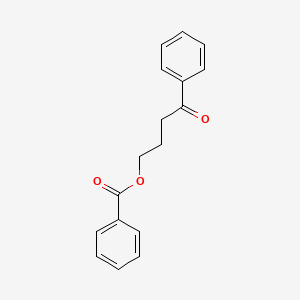
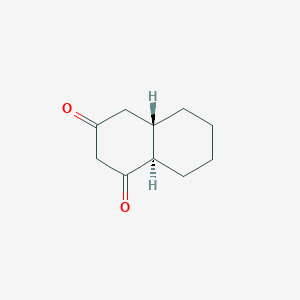
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
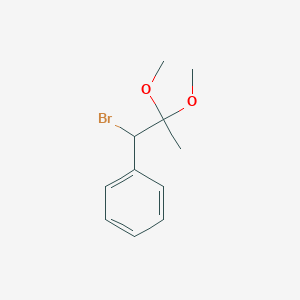
![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
